Furan-2-carbonyl azide

Catalog No.
S675814
CAS No.
20762-98-5
M.F
C5H3N3O2
M. Wt
137.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furan-2-carbonyl azide

CAS Number

20762-98-5

Product Name

Furan-2-carbonyl azide

IUPAC Name

furan-2-carbonyl azide

Molecular Formula

C5H3N3O2

Molecular Weight

137.1 g/mol

InChI

InChI=1S/C5H3N3O2/c6-8-7-5(9)4-2-1-3-10-4/h1-3H

InChI Key

YKSPDHDZLUZVDJ-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)N=[N+]=[N-]

Canonical SMILES

C1=COC(=C1)C(=O)N=[N+]=[N-]

Organic Synthesis:

  • Curtius Rearrangement: FCA can undergo the Curtius rearrangement, a thermal reaction that converts it into furan-2-isocyanate. This isocyanate can be further utilized in the synthesis of various heterocyclic compounds, including five-membered rings like imidazoles and pyrimidines [].

Material Science:

  • Polymers: Studies suggest FCA can be incorporated into polymer chains through click chemistry, potentially leading to the development of novel functional polymers with unique properties like improved thermal stability or specific binding capabilities [].

Chemical Analysis:

  • Differential Scanning Calorimetry (DSC): FCA has been used as a reference material in DSC studies due to its well-defined thermal behavior and ease of handling []. This technique helps researchers analyze the thermal properties of other materials.

Furan-2-carbonyl azide is a nitrogen-containing organic compound with the molecular formula C5_5H3_3N3_3O2_2. It is characterized by the presence of a furan ring, which is a five-membered aromatic heterocycle containing oxygen, and an azide functional group. The compound appears as a white solid and has garnered interest due to its potential applications in organic synthesis and medicinal chemistry.

As a relatively new research area, the mechanism of action of FCA is not yet established.

Due to the presence of the azide group, FCA is likely to be a hazardous compound. Azides are known to be explosive and can react violently with heat, shock, or strong acids/bases [].

, notably:

  • Curtius Rearrangement: Upon heating, furan-2-carbonyl azide undergoes Curtius rearrangement to yield furanyl isocyanate. This reaction can be facilitated in solvents such as benzene or toluene, leading to the formation of 2-amido substituted furans when treated with Grignard reagents or cyanocuprates .
  • Thermolysis: The compound can be thermolyzed to generate reactive intermediates that further react with alcohols or amines to form carbamates or amides, respectively .

Furan-2-carbonyl azide can be synthesized through several methods:

  • From Furoic Acid:
    • Furoic acid is first converted to furan-2-carbonyl chloride using thionyl chloride.
    • The acid chloride is then reacted with sodium azide in an ether solvent at low temperatures to produce furan-2-carbonyl azide in high yield .
    Example reaction:
    text
    Furoic Acid + Thionyl Chloride → Furan-2-Carbonyl ChlorideFuran-2-Carbonyl Chloride + Sodium Azide → Furan-2-Carbonyl Azide
  • Direct Chlorination: Furoic acid can also be chlorinated directly under controlled conditions to yield the azide .

Furan-2-carbonyl azide has several applications:

  • Synthesis of Amido Compounds: It serves as a precursor for synthesizing 2-amido substituted furans, which are valuable intermediates in organic synthesis .
  • Material Science: Its derivatives are relevant in the development of high-performance polymers and materials due to their thermal stability and mechanical properties .

Research on the interactions of furan-2-carbonyl azide primarily focuses on its reactivity with various nucleophiles. The generated furanyl isocyanate from Curtius rearrangement can react with nucleophiles such as Grignard reagents or amines, leading to the formation of diverse chemical entities that may have applications in drug development and materials science .

Furan-2-carbonyl azide shares structural similarities with other nitrogen-containing heterocycles. Here are some comparable compounds:

Compound NameStructure TypeKey Features
Furoic AcidCarboxylic AcidPrecursor for furan derivatives
Furan-2-carboxylic Acid ChlorideAcid ChlorideIntermediate for azide synthesis
Thiophene-2-carbonyl AzideThiophene DerivativeSimilar reactivity patterns
Selenophene-2-carbonyl AzideSelenophene DerivativeRelated in terms of reactivity

Furan-2-carbonyl azide is unique due to its specific arrangement of functional groups that facilitate its use in Curtius rearrangements and its role as an intermediate in synthesizing complex organic molecules.

XLogP3

1.8

Wikipedia

Furan-2-carbonyl azide

Dates

Modify: 2023-08-15

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